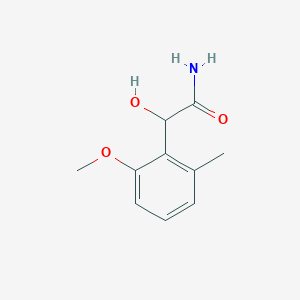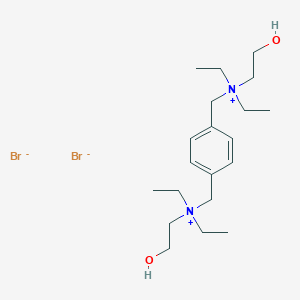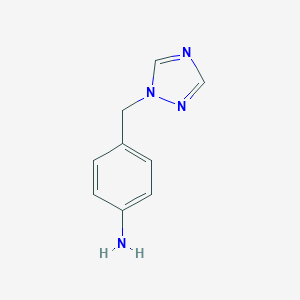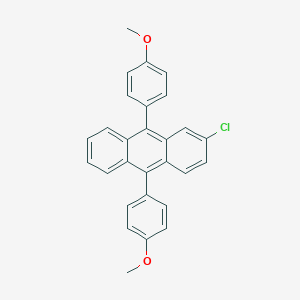
9,10-Bis(4-methoxyphenyl)-2-chloroanthracene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of anthracene derivatives like 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene typically involves strategies such as Suzuki coupling reactions. In one study, 9,10-bis(4-methoxyphenyl) anthracene and related compounds were synthesized through Suzuki coupling, showcasing the utility of this method in preparing anthracene derivatives with various substituents, which can significantly influence their properties (Zhang et al., 2020).
Molecular Structure Analysis
The molecular structure of anthracene derivatives, including those with methoxyphenyl groups, often exhibits significant π-conjugation, affecting their electronic and photophysical behavior. An example of molecular structure characterization is found in the study of a butterfly-shaped Thiele's hydrocarbon derivative, where the molecular geometry and bond alternation within the anthracene core were thoroughly analyzed, providing insights into the structural aspects of such compounds (Ko et al., 2019).
Chemical Reactions and Properties
Anthracene derivatives undergo various chemical reactions, reflecting their reactivity and potential for functionalization. For instance, the reaction kinetics of electrogenerated anthracene cation radicals with methanol were studied, revealing insights into the reactivity of these radicals and the influence of substituents on their reaction mechanisms (Oyama et al., 2000).
Physical Properties Analysis
The physical properties of 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene, such as thermal stability and photophysical characteristics, are crucial for its applications. The synthesis and photophysical properties of similar compounds have been explored, demonstrating their high thermal stability and potential as blue emitters in organic light-emitting devices (OLEDs), highlighting the importance of structural modifications on their performance (Zhang et al., 2020).
Chemical Properties Analysis
The chemical properties, such as electrochemical behavior and reactivity towards other molecules, are essential for understanding the utility of anthracene derivatives. The study on the reaction kinetics of anthracene cation radicals provides valuable information on the chemical properties and reactivity of these compounds, which is important for their potential applications in various fields (Oyama et al., 2000).
Wissenschaftliche Forschungsanwendungen
It enhances the efficiencies of photoisomerization and photooxygenation of 1,2-bis(4-methoxyphenyl)cyclopropanes in acetonitrile, contributing to advancements in photochemical reactions (Mizuno, Ichinose, & Otsuji, 1985).
As a precursor for synthesizing phenylethynyl substituted aromatic compounds, it's vital for peroxyoxalate chemiluminescence, which is significant in analytical chemistry and biochemical applications (Hanhela & Paul, 1981).
It sensitizes the cis-trans photoisomerization of vinylidenecyclopropanes in aerated acetonitrile, showcasing its utility in photochemical isomerization studies (Mizuno, Nire, Sugita, & Maeda, 2001).
Derivatives of this compound show promise as stimuli-responsive and smart luminescent materials, applicable in pressure sensors, information recording, and light-emitting devices (Zhang et al., 2014).
It's used to improve the physical properties of polyesters, such as poly(ethylene terephthalate), with high glass transition temperatures, enhancing material performance in various applications (Klanderman & Faber, 1968).
The compound has excellent thermal stability and potential as blue emitters in organic light-emitting devices (OLEDs), contributing to the advancement of display technologies (Zhang, Wu, Feng, Xu, Ma, & Wei, 2020).
It's involved in studies of electronic and photophysical properties, showing higher hole mobility in thin-film transistor devices, indicating its utility in semiconductor research (Hur et al., 2011).
In coordination chemistry, its reaction with rhodium(I) chloro derivatives leads to bimetallic complexes, important for understanding metal-organic frameworks and catalysis (Cicogna et al., 2004).
The compound is also significant in multiple-photon chemistry, yielding various products under high-intensity laser-jet photolysis, important for understanding photochemical processes (Adam, Schneider, Stapper, & Steenken, 1997).
In addition, its derivatives show larger piezofluorochromesm (PFC) spectral shifts, tuning the solid-state optical properties of organic fluorophores, relevant in material sciences and optoelectronics (Zheng et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-9,10-bis(4-methoxyphenyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClO2/c1-30-21-12-7-18(8-13-21)27-23-5-3-4-6-24(23)28(19-9-14-22(31-2)15-10-19)26-17-20(29)11-16-25(26)27/h3-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONASMBRWDSADQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348305 | |
| Record name | 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Bis(4-methoxyphenyl)-2-chloroanthracene | |
CAS RN |
110904-87-5 | |
| Record name | 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-Bis(4-methoxyphenyl)-2-chloroanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



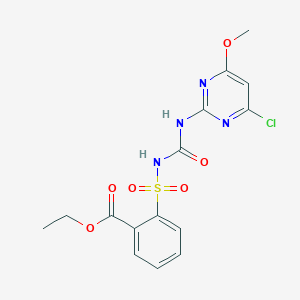
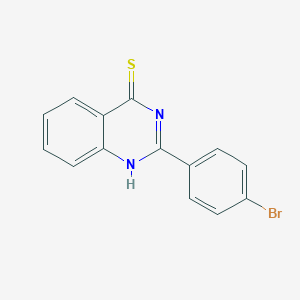


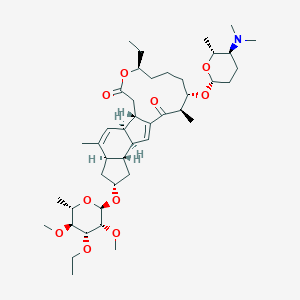
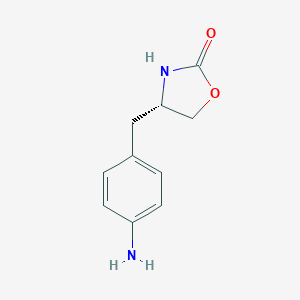
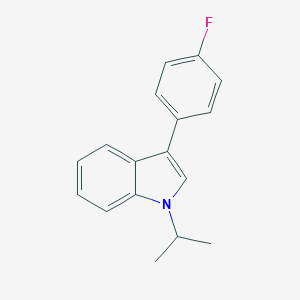
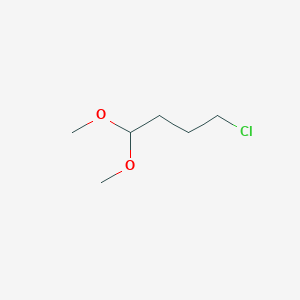

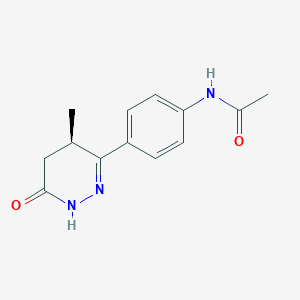
![4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline](/img/structure/B22788.png)
